molecular formula C21H11ClF4N2O2 B7728022 (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide

(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B7728022
M. Wt: 434.8 g/mol
InChI Key: KGZFAGMXTSITTC-FMIVXFBMSA-N
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Description

(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide is a complex organic compound characterized by its unique structural features This compound contains a furan ring substituted with a cyano group, a chloro-trifluoromethylphenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro-trifluoromethylphenyl group: This step often involves a Friedel-Crafts acylation reaction using a chloro-trifluoromethylbenzoyl chloride and a Lewis acid catalyst.

    Addition of the cyano group: This can be done via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Coupling with the fluorophenyl group: This final step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to introduce the fluorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

    Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano group and the fluorophenyl group are critical for its binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(4-chlorophenyl)prop-2-enamide
  • (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(4-bromophenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain applications where other similar compounds may not perform as well.

Properties

IUPAC Name

(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClF4N2O2/c22-18-7-1-13(21(24,25)26)10-17(18)19-8-6-16(30-19)9-12(11-27)20(29)28-15-4-2-14(23)3-5-15/h1-10H,(H,28,29)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZFAGMXTSITTC-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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